molecular formula C21H17N3O3 B15185708 Benzanilide, 2'-(((3-pyridylmethyl)amino)oxalyl)- CAS No. 85080-26-8

Benzanilide, 2'-(((3-pyridylmethyl)amino)oxalyl)-

Cat. No.: B15185708
CAS No.: 85080-26-8
M. Wt: 359.4 g/mol
InChI Key: PLLHUDKOEPXNLH-UHFFFAOYSA-N
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Description

Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilides, including 2’-(((3-pyridylmethyl)amino)oxalyl)-benzanilide, typically involves the condensation of carboxylic acids with amines. One common method is the diversity-oriented synthesis (DOS) approach, which allows for the creation of a wide range of hydroxylated benzanilides with excellent regioselectivity . This method often employs catalysts such as Ru(II) and Pd(II) to achieve high yields and good tolerance of functional groups .

Industrial Production Methods

Industrial production of benzanilides may involve large-scale synthesis using similar condensation reactions. The choice of catalysts and reaction conditions can be optimized to ensure high efficiency and minimal side reactions. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzanilides with different functional groups.

Scientific Research Applications

Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- involves its interaction with specific molecular targets. The presence of the pyridylmethyl and oxalyl groups allows the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is unique due to the presence of both the pyridylmethyl and oxalyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85080-26-8

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c25-19(21(27)23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24-20(26)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)(H,24,26)

InChI Key

PLLHUDKOEPXNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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